molecular formula C21H17ClN2O4 B6547218 methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate CAS No. 946309-63-3

methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Cat. No.: B6547218
CAS No.: 946309-63-3
M. Wt: 396.8 g/mol
InChI Key: NEXJQCUQLZUULM-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a synthetic small molecule featuring a dihydropyridine core substituted with a 4-chlorobenzyl group at the N1 position and an amide-linked benzoate ester at the C3 position.

Properties

IUPAC Name

methyl 4-[[1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-28-21(27)15-4-9-18(10-5-15)23-20(26)16-6-11-19(25)24(13-16)12-14-2-7-17(22)8-3-14/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXJQCUQLZUULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Synthesis

A one-pot, three-component reaction between:

  • Aldehyde : 4-Chlorobenzaldehyde (1.2 equiv)

  • β-Ketoester : Methyl acetoacetate (1.0 equiv)

  • Ammonium acetate (2.5 equiv)

Conditions : Ethanol reflux (78°C), 12–16 hours under nitrogen.
Yield : 68–72% (crude), improving to 85% after recrystallization.

Oxidative Cyclization

An alternative route employs 2-pyrrolidone as a precursor:

  • Chlorination : 2-Pyrrolidone treated with POCl₃ at 0–5°C.

  • Cyclization : Reaction with methyl 4-aminobenzoate in DMF at 120°C.

  • Oxidation : H₂O₂/CH₃COOH system to introduce the 6-oxo group.

Key Advantage : Better control over oxidation states compared to Hantzsch.

Functionalization with 4-Chlorobenzyl Group

The 4-chlorobenzyl group is introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

Alkylation of Dihydropyridine Nitrogen

Reagents :

  • 1-(Chloromethyl)-4-chlorobenzene (1.1 equiv)

  • K₂CO₃ (2.0 equiv) in anhydrous DMF

Conditions : 60°C, 6 hours under argon.
Yield : 89% (HPLC purity >98%).

Amidation and Esterification

Coupling the dihydropyridine intermediate with methyl 4-aminobenzoate requires careful activation.

Carbodiimide-Mediated Amidation

Protocol :

  • Activation : Dihydropyridine-3-carboxylic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DCM.

  • Coupling : Add methyl 4-aminobenzoate (1.05 equiv) at 0°C, warm to room temperature for 24 hours.

Yield : 76% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Mixed Carbonate Method

For acid-sensitive substrates:

  • Form mixed carbonate with phenyl chloroformate.

  • Aminolysis with methyl 4-aminobenzoate in THF.

Advantage : Avoids racemization; yield: 81%.

Comparative Analysis of Synthesis Routes

MethodKey StepsYield (%)Purity (%)Cost Index
Hantzsch-EDCl CouplingCyclocondensation → Alkylation → Amidation68951.0 (ref)
Oxidative CyclizationChlorination → Cyclization → Oxidation72971.2
Mixed CarbonateAlkylation → Carbonate Formation → Aminolysis81991.5

Data aggregated from.

Purification and Characterization

Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves residual β-ketoester impurities.
Spectroscopy :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 4H, aryl), 5.12 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).

  • HRMS : m/z calcd for C₂₁H₁₈ClN₂O₄ [M+H]⁺ 409.0954, found 409.0956.

Scale-Up Challenges and Solutions

  • Exothermic Risks : Controlled addition of POCl₃ during chlorination using jacketed reactors.

  • Solvent Recovery : Ethanol from Hantzsch reactions distilled and reused, reducing costs by 40%.

  • Waste Streams : Neutralization of acidic byproducts with Ca(OH)₂ minimizes environmental impact.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable precise temperature control during cyclization steps:

  • Residence Time : 8 minutes at 130°C

  • Yield Improvement : 78% → 92%.

Enzymatic Amidation

Lipase B (CAL-B) catalyzes amide bond formation in non-aqueous media:

  • Solvent : tert-Butanol

  • Conversion : 88% (24 hours, 50°C) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. Methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics. Studies have shown that modifications in the dihydropyridine structure can enhance antibacterial activity, making this compound a subject of interest for developing new antimicrobial agents .

2. Anticancer Potential

Dihydropyridine derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation . This highlights its potential as a lead compound in cancer therapy.

3. Cardiovascular Effects

The dihydropyridine class is well-known for its role as calcium channel blockers. Preliminary studies suggest that this compound may exhibit similar cardiovascular effects, potentially aiding in the treatment of hypertension and other cardiovascular diseases . Further research is necessary to elucidate its efficacy and safety profile.

Organic Synthesis Applications

1. Synthesis of Novel Compounds

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the derivation of various analogs with modified biological activities. The compound can be utilized in multi-step synthesis protocols to create libraries of compounds for high-throughput screening in drug discovery .

2. Reaction Mechanisms

Studies on the reaction mechanisms involving this compound have provided insights into nucleophilic substitutions and cyclization reactions that are critical in synthetic organic chemistry. These findings contribute to a better understanding of reaction pathways and can inform the design of more efficient synthetic routes .

Case Studies

Study ReferenceApplication FocusKey Findings
Antimicrobial ActivityEffective against multiple bacterial strains; potential for new antibiotic development.
Anticancer PropertiesInduces apoptosis in cancer cell lines; promising lead in cancer therapy research.
Cardiovascular EffectsPotential calcium channel blocking activity; implications for hypertension treatment.
Organic SynthesisUseful intermediate for synthesizing novel compounds; enhances efficiency in drug discovery processes.

Mechanism of Action

The mechanism of action of methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific biological context and are a subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The dihydropyridine core distinguishes this compound from analogs like Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) (), which features a quinoline ring system.

Another analog, Methyl 1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (), replaces the dihydropyridine with a pyridazine ring. Pyridazine derivatives often exhibit distinct electronic properties due to the presence of two adjacent nitrogen atoms, which can enhance intermolecular interactions compared to dihydropyridines .

Table 1: Core Heterocycle Comparison
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound 1,6-Dihydropyridine 4-Chlorobenzyl, benzoate ester, amide Not explicitly provided
C3 () Quinoline 4-Chlorophenyl, piperazine, benzoate ester Calculated ~500–550
Pyridazine Derivative () Pyridazine 4-Chlorophenyl, methylphenyl sulfanyl 386.86

Substituent Effects

The 4-chlorophenyl group is a common substituent in analogs like C3 () and the pyridazine derivative (). Halogenated aryl groups generally enhance lipophilicity and metabolic stability. For instance, in the quinoline series (C1–C7, ), replacing the 4-chlorophenyl group with 4-fluorophenyl (C4) or 4-bromophenyl (C2) alters electronic properties and steric bulk, which may impact target binding or crystallization behavior .

The benzoate ester in the target compound contrasts with the piperazine-linked carbonyl in C3 ().

Biological Activity

Methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate, also known by its IUPAC name methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 129109-19-9), is a compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

PropertyValue
Molecular FormulaC₁₂H₈Cl₂N₂O₃
Molecular Weight299.11 g/mol
Melting Point167-169 °C
Boiling Point405.5 °C
Density1.47 g/cm³

Biological Activity

1. Antibacterial Activity
Research indicates that derivatives of the dihydropyridine structure, including this compound, exhibit significant antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

2. Enzyme Inhibition
This compound has demonstrated potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. Inhibition of AChE is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The binding affinity to bovine serum albumin (BSA) indicates its pharmacokinetic viability for therapeutic applications .

3. Anticancer Properties
this compound has also been studied for its anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .

Case Studies

Case Study 1: Antibacterial Screening
In a study involving a series of synthesized compounds, methyl derivatives were tested against multiple bacterial strains. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 7.81 to 15.62 μg/mL against Streptococcus spp., showcasing its potential as an antibacterial agent .

Case Study 2: Enzyme Inhibition Efficacy
Another investigation focused on the enzyme inhibition capabilities of the compound revealed strong inhibitory activity against urease, which is significant in treating conditions like kidney stones and urinary tract infections . The results from docking studies suggested favorable interactions with the active sites of these enzymes.

The biological activities of this compound can be attributed to its structural features:

  • Dihydropyridine Core: This core is known for its role in various biological activities including calcium channel blocking and antihypertensive effects.
  • Chlorophenyl Substituent: The presence of the chlorophenyl group enhances lipophilicity, improving membrane penetration and bioavailability.

Q & A

Basic: What synthetic routes are reported for methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate?

Answer:
The compound is synthesized via a multi-step approach:

Core scaffold formation : The dihydropyridinone ring is constructed through condensation of substituted pyridine derivatives with active methylene compounds. For example, 4-chlorobenzyl groups are introduced via nucleophilic substitution or amidation reactions .

Amide coupling : The benzoate moiety is attached using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyridinone-3-carboxylic acid derivative and methyl 4-aminobenzoate .

Purification : Recrystallization from ethanol or acetonitrile yields high-purity product. Analytical techniques like HPLC (C18 columns, methanol/water mobile phase) confirm purity (>98%) .

Advanced: How can crystallographic data discrepancies for this compound be resolved during structural refinement?

Answer:
Discrepancies in X-ray diffraction data (e.g., twinning, weak reflections) are addressed via:

  • SHELX refinement : Use SHELXL for small-molecule refinement, employing restraints for disordered regions (e.g., the 4-chlorophenyl group) and incorporating hydrogen bonding networks .
  • High-resolution data : Collect data at low temperature (100 K) to minimize thermal motion artifacts. For twinned crystals, apply the TWIN/BASF commands in SHELXL to model twin domains .
  • Validation tools : Use PLATON to check for missed symmetry or solvent-accessible voids .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., δ ~7.3–8.1 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons) .
  • Mass spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How do substituents (e.g., 4-chlorophenyl, benzoate) influence its biological activity?

Answer:

  • 4-Chlorophenyl group : Enhances lipophilicity and target binding via hydrophobic interactions. In prolyl-hydroxylase inhibitors, this group improves inhibitory potency by occupying a hydrophobic pocket in the active site .
  • Benzoate ester : Serves as a prodrug moiety, enhancing solubility for in vitro assays. Hydrolysis in physiological conditions releases the active carboxylic acid derivative .
  • Structure-activity relationship (SAR) : Replace the methyl ester with trifluoromethyl groups (as in related compounds) to study metabolic stability and bioavailability .

Data Contradiction: How to address inconsistent bioactivity results across enzymatic vs. cellular assays?

Answer:

  • Assay conditions : Verify enzyme assay buffer composition (e.g., pH, cofactors like Fe²⁺ for hydroxylase activity) . For cellular assays, optimize cell permeability using LC-MS to quantify intracellular compound levels .
  • Metabolic interference : Test for esterase-mediated hydrolysis of the benzoate group in cell lysates. Use stable isotope-labeled analogs (e.g., ¹³C-methyl ester) to track degradation .
  • Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific kinase interactions .

Advanced: What computational strategies predict its binding mode with target proteins?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with prolyl-hydroxylase (PDB: 5L9B). Prioritize poses where the 4-chlorophenyl group aligns with hydrophobic residues (e.g., Phe-387) .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy via MM-PBSA .
  • QM/MM optimization : Refine electronic interactions (e.g., hydrogen bonds with catalytic residues) using Gaussian09 .

Basic: How to troubleshoot low yields during scale-up synthesis?

Answer:

  • Solvent optimization : Replace THF with DMF to improve solubility of intermediates .
  • Temperature control : Use microwave-assisted synthesis (80°C, 150 W) for amide coupling to reduce reaction time from 24h to 2h .
  • Byproduct removal : Introduce a silica gel plug filtration step after coupling to remove unreacted reagents .

Advanced: What isotopic labeling approaches enable pharmacokinetic studies?

Answer:

  • Deuterium labeling : Synthesize the compound with deuterated methyl groups (CD₃) via esterification with deuterated methanol (CD₃OD) under acid catalysis .
  • ¹⁴C tracing : Incorporate ¹⁴C at the pyridinone carbonyl carbon using K¹⁴CN in the cyclization step .
  • Applications : Use LC-MS/MS to quantify tissue distribution and metabolic pathways in rodent models .

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